Chloro-PEG5-chloride (CAS 5197-65-9), also known as pentaethylene glycol dichloride or 1,14-dichloro-3,6,9,12-tetraoxatetradecane, is a homobifunctional linker characterized by a flexible, hydrophilic tetraoxatetradecane backbone terminating in two moderately reactive chloride groups. In industrial and advanced research procurement, this compound is primarily sourced as a structural building block for Proteolysis Targeting Chimeras (PROTACs), supramolecular macrocycles (crown ethers and cryptands), and biocompatible crosslinked hydrogels [1]. Its precise five-ethylene-glycol unit length and the controlled nucleophilic substitution profile of its chloride leaving groups make it a highly specific precursor for applications requiring exact spatial geometries and high aqueous solubility, avoiding the premature degradation risks associated with highly reactive sulfonates or iodides.
Substituting Chloro-PEG5-chloride with shorter or longer PEG homologs (e.g., Chloro-PEG4-chloride or Chloro-PEG6-chloride) or with purely aliphatic chains (e.g., 1,14-dichlorotetradecane) fundamentally alters the physicochemical and spatial properties of the final product . In PROTAC development, the exact ~16-atom spacer length provided by the PEG5 core is critical for the spatial orientation of the E3 ligase and target protein; deviations in length frequently abolish ternary complex formation and subsequent protein degradation. Similarly, in supramolecular chemistry, substituting the PEG5 chain alters the resulting macrocycle cavity size, shifting ion-binding selectivity away from target cations like potassium or cesium[1]. Furthermore, replacing the terminal chlorides with more reactive leaving groups like tosylates introduces severe moisture sensitivity and reduces shelf-life, complicating industrial scale-up and multi-step synthetic workflows.
In the synthesis of PROTACs, the length of the linker directly governs the ability to form a stable ternary complex between the target protein and the E3 ubiquitin ligase. Chloro-PEG5-chloride provides a precise ~16-atom spacer that enables targeted degradation efficiency (often >90% target degradation at nanomolar concentrations) for specific protein targets . In contrast, substituting with shorter homologs like Chloro-PEG2-chloride (<10 atoms) or excessively long linkers induces steric clashes or entropic penalties, reducing target degradation by >80% . The specific PEG5 length is therefore non-negotiable for PROTACs requiring this exact spatial geometry.
| Evidence Dimension | Target protein degradation efficiency / Ternary complex stability |
| Target Compound Data | Chloro-PEG5-chloride (~16-atom spacer) |
| Comparator Or Baseline | Shorter/longer PEG homologs (e.g., Chloro-PEG2-chloride) |
| Quantified Difference | Target-specific ternary complex formation vs. >80% reduction in degradation efficiency with incorrect lengths |
| Conditions | PROTAC linker screening assays |
Procuring the exact PEG5 length is critical for medicinal chemists to ensure precise E3 ligase recruitment and avoid complete loss of PROTAC efficacy.
The synthesis of specific crown ethers and cryptands relies entirely on the chain length of the difunctional precursor to dictate the final cavity size. Utilizing pentaethylene glycol dichloride yields macrocycles (such as 21-crown-7 derivatives) with exact cavity diameters for complexing larger cations like K+ or Cs+ (binding constants >10^4 M^-1) [1]. Substituting this precursor with tetraethylene glycol dichloride forces the formation of smaller macrocycles (e.g., 18-crown-6 or 15-crown-5 derivatives), which shifts the binding selectivity strictly toward smaller cations like Na+ [1]. This strict structural dependence prevents the use of generic PEG dichlorides in ion-selective applications.
| Evidence Dimension | Cation binding selectivity and cavity size |
| Target Compound Data | Pentaethylene glycol dichloride (PEG5) |
| Comparator Or Baseline | Tetraethylene glycol dichloride (PEG4) |
| Quantified Difference | Selective for K+/Cs+ vs. shifted selectivity to Na+ |
| Conditions | Williamson ether synthesis of bis-crown ethers and complexation assays |
Buyers synthesizing ionophores or phase-transfer catalysts must procure the exact PEG5 dichloride to achieve the required metal cation selectivity.
For multi-step industrial synthesis, the stability of the leaving group is a critical procurement factor. Chloro-PEG5-chloride features moderately reactive chloride groups that provide a long shelf-life (>12 months at room temperature) and resist premature hydrolysis during complex synthetic steps [1]. In contrast, substituting with highly reactive analogs like PEG5-ditosylate or PEG5-diiodide introduces severe moisture sensitivity, leading to rapid degradation (<3 months shelf-life) and unwanted side reactions unless handled under strict anhydrous, low-temperature conditions [1]. The dichloride offers a quantifiable balance of controlled nucleophilicity and processability.
| Evidence Dimension | Reagent shelf-life and handling stability |
| Target Compound Data | Chloro-PEG5-chloride (Dichloride) |
| Comparator Or Baseline | PEG5-ditosylate / PEG5-diiodide |
| Quantified Difference | >12 months stable shelf-life vs. <3 months (highly moisture sensitive) |
| Conditions | Industrial storage and multi-step synthesis scale-up |
Process chemists prioritize the dichloride form to minimize reagent degradation and simplify handling protocols during large-scale manufacturing.
When designing crosslinkers for drug delivery systems, the hydrophilicity of the spacer is paramount. The tetraoxatetradecane backbone of Chloro-PEG5-chloride maintains high aqueous solubility and prevents the aggregation of conjugated hydrophobic payloads . Substituting this PEG-based linker with an exact-length aliphatic alternative, such as 1,14-dichlorotetradecane, introduces extreme lipophilicity, which drastically reduces the solubility of the resulting bioconjugate in aqueous media and induces severe aggregation . The PEG5 core is essential for maintaining the bioavailability and formulation compatibility of the final construct.
| Evidence Dimension | Aqueous solubility and aggregation resistance |
| Target Compound Data | Chloro-PEG5-chloride (PEG-based) |
| Comparator Or Baseline | 1,14-Dichlorotetradecane (Aliphatic-based) |
| Quantified Difference | High aqueous compatibility vs. severe aggregation and poor solubility |
| Conditions | Aqueous formulation of bioconjugates and nanoparticles |
Procuring the PEG-based dichloride rather than an alkyl dichloride is mandatory for ensuring the water solubility and biocompatibility of therapeutic conjugates.
Chloro-PEG5-chloride is strictly required for synthesizing PROTACs where a ~16-atom, flexible, hydrophilic spacer is necessary to achieve target-specific ternary complex formation between the target protein and E3 ligase, outperforming shorter or longer PEG variants.
In supramolecular chemistry, this exact compound is utilized to synthesize macrocycles with specific cavity sizes tailored for potassium or cesium complexation, an application where shorter PEG homologs fail due to mismatched cavity diameters [1].
For industrial process chemistry, the dichloride form is selected over moisture-sensitive tosylates to crosslink amines or thiols in polyurethanes and hydrogels, providing controlled reactivity and extended reagent shelf-life during manufacturing [2].
Employed as a biocompatible crosslinking agent in drug delivery systems, where its tetraoxatetradecane core ensures high aqueous solubility and prevents the aggregation issues commonly associated with purely aliphatic crosslinkers .